molecular formula C21H18FN5OS B2423454 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide CAS No. 872856-79-6

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide

Cat. No.: B2423454
CAS No.: 872856-79-6
M. Wt: 407.47
InChI Key: SGZMRZXRWDMQBL-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyrimidin-4-yl ring attached to a phenethylacetamide group via a sulfur atom . The presence of a fluorophenyl group indicates that the compound might have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4-yl ring and the fluorophenyl group would likely contribute to the compound’s rigidity and shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups. For instance, the amide group in the phenethylacetamide portion could participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorophenyl group might enhance its lipophilicity, which could affect its solubility and stability .

Scientific Research Applications

Neuroinflammation Imaging

  • This compound is part of a series of pyrazolo[1,5-a]pyrimidines evaluated for binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. It showed potential as an in vivo PET radiotracer for neuroinflammation imaging (Damont et al., 2015).

Psoriasis Treatment

  • Related pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential in treating psoriasis. One compound showed significant antipsoriatic effects in a psoriatic animal model, indicating the therapeutic potential of similar compounds in psoriasis treatment (Li et al., 2016).

Herbicidal Activity

  • Derivatives of pyrazolo[3,4-d]pyrimidine have shown good inhibition activities against certain plants, suggesting applications in herbicides (Luo et al., 2017).

Antimicrobial Activity

  • Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized with moderate to outstanding antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (El-sayed et al., 2017).

Cancer Imaging

  • Related pyrazolo[1,5-a]pyrimidine-based TSPO ligands have been developed with enhanced affinity for cancer imaging using PET, showing promise for molecular imaging of TSPO-expressing cancers (Tang et al., 2013).

Antioxidant Activity

  • Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antioxidant activity nearly equal to ascorbic acid, suggesting potential use in oxidative stress-related conditions (El‐Mekabaty, 2015).

Anti-Inflammatory Activity

  • Compounds derived from pyrazolo[3,4-d]pyrimidine have shown significant anti-inflammatory activity, indicating potential for treating inflammatory conditions (Sunder et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed as a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information on the safety and hazards of this compound .

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c22-16-6-8-17(9-7-16)27-20-18(12-26-27)21(25-14-24-20)29-13-19(28)23-11-10-15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZMRZXRWDMQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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